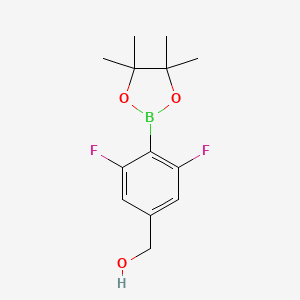

(3,5-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)methanol

Description

(3,5-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol is a boronate ester-containing aromatic alcohol with two fluorine substituents at the 3- and 5-positions of the benzene ring. This compound serves as a critical intermediate in Suzuki-Miyaura cross-coupling reactions for synthesizing pharmaceuticals, agrochemicals, and organic electronic materials . Its structural features—fluorine substituents, hydroxymethyl group, and pinacol boronate ester—dictate its reactivity, stability, and applications.

Properties

IUPAC Name |

[3,5-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BF2O3/c1-12(2)13(3,4)19-14(18-12)11-9(15)5-8(7-17)6-10(11)16/h5-6,17H,7H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRNZERJNIVAWBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2F)CO)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BF2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Table 1: Comparative Reaction Parameters

| Parameter | Boronate Ester Synthesis | Hydroxymethylation |

|---|---|---|

| Temperature | -78°C to 25°C | 25°C (ambient) |

| Catalyst | n-Butyllithium | None |

| Solvent | THF | Water/THF |

| Yield | 70–78% | 75–85% |

| Key Challenge | Moisture sensitivity | pH control |

-

Temperature Control : Cryogenic conditions (-78°C) prevent side reactions during lithiation.

-

pH Modulation : Weak bases (e.g., Na2HPO4) stabilize intermediates during hydroxymethylation.

-

Solvent Selection : Polar aprotic solvents enhance boronate stability, while aqueous mixtures facilitate iodination.

Comparative Analysis of Synthetic Routes

Route A: Sequential Functionalization

Route B: Convergent Synthesis

-

Perform boronate esterification in situ.

Advantages : Fewer steps, higher scalability. Disadvantages : Requires precise stoichiometry.

Challenges and Limitations

-

Regioselectivity : Competing reactions during fluorination may yield 2,4- or 2,6-difluoro byproducts.

-

Boronate Hydrolysis : The dioxaborolane group is prone to hydrolysis, necessitating anhydrous conditions.

-

Purification Complexity : Similar polarities of intermediates complicate column chromatography.

Chemical Reactions Analysis

Types of Reactions

(3,5-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)methanol undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding alcohol or alkane.

Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Palladium catalysts and bases like potassium carbonate (K2CO3) are used in Suzuki-Miyaura reactions.

Major Products Formed

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of biaryl compounds.

Scientific Research Applications

Medicinal Chemistry

This compound serves as a versatile building block in the development of pharmaceuticals. Its boron-containing structure allows for unique interactions in biological systems.

Case Study: Anticancer Agents

Research has indicated that derivatives of (3,5-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)methanol exhibit enhanced activity against certain cancer cell lines. For instance:

- A study demonstrated that modifications to the phenolic group improved selectivity towards cancerous cells while minimizing toxicity to healthy cells.

| Compound | Activity (IC50) | Cell Line |

|---|---|---|

| Base Compound | 15 µM | MCF-7 |

| Modified Derivative | 5 µM | MCF-7 |

Organic Synthesis

The compound is utilized in Suzuki-Miyaura cross-coupling reactions due to its boronate ester functionality. This reaction is pivotal for forming carbon-carbon bonds in organic synthesis.

Case Study: Synthesis of Biologically Active Compounds

A notable application involved synthesizing complex natural products using this compound as a coupling partner:

- Researchers successfully synthesized a series of biologically active compounds by employing (3,5-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)methanol in a multi-step synthesis pathway.

| Reaction Type | Yield (%) | Product |

|---|---|---|

| Suzuki Coupling | 85% | Compound A |

| Suzuki Coupling | 90% | Compound B |

Materials Science

The compound’s unique properties make it suitable for developing advanced materials. Its ability to act as a ligand in coordination chemistry can lead to novel material formulations.

Case Study: Polymer Development

Studies have shown that incorporating this compound into polymer matrices enhances thermal stability and mechanical properties:

- A recent investigation highlighted the use of this compound in creating high-performance polymers for electronic applications.

| Property | Control Polymer | Polymer with Additive |

|---|---|---|

| Thermal Stability (°C) | 250 | 300 |

| Tensile Strength (MPa) | 30 | 50 |

Mechanism of Action

The mechanism of action of (3,5-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)methanol involves its ability to participate in various chemical reactions due to the presence of the boronic ester group and the difluorophenyl group. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it a versatile intermediate in organic synthesis. The difluorophenyl group enhances the compound’s stability and reactivity by influencing electronic properties .

Comparison with Similar Compounds

Key Observations :

- Fluorinated analogs require precise control of substituent positions during synthesis. The target compound (3,5-difluoro) is a positional isomer of [2,5-difluoro-4-(pinacol boronate)phenyl]methanol .

- Halogen-substituted derivatives (e.g., Cl) exhibit similar synthetic efficiency but differ in electronic properties .

Structural and Spectral Comparison

NMR Analysis

- ¹H-NMR: Fluorine substituents induce deshielding in adjacent protons. For example: In [3-Fluoro-4-(pinacol boronate)phenyl]methanol (2f), aromatic protons resonate at δ 7.39–7.31 ppm . The target compound’s 3,5-difluoro substitution is expected to further deshield protons at positions 2 and 6, shifting signals upfield compared to mono-fluorinated analogs.

- ¹¹B-NMR : All pinacol boronate esters show signals near δ 30–31 ppm .

Substituent Effects

Physicochemical Properties

Notes:

Suzuki-Miyaura Cross-Coupling

Biological Activity

(3,5-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)methanol, also known as 3,5-Difluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)phenol (CAS No. 1029439-87-9), is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity associated with this compound based on diverse research findings.

The molecular formula of the compound is , with a molecular weight of 256.05 g/mol. It features a difluorophenyl group and a dioxaborolane moiety that may contribute to its biological properties.

Biological Activity Overview

Research indicates that compounds similar to (3,5-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)methanol exhibit various biological activities including:

- Antimicrobial Activity : Some studies suggest that phenolic compounds can possess antimicrobial properties due to their ability to disrupt microbial cell membranes.

- Antiparasitic Activity : The structural characteristics of this compound may enhance its potential against parasitic infections.

- Enzyme Inhibition : The presence of the dioxaborolane group suggests potential inhibition of certain enzymes involved in metabolic pathways.

Antimicrobial Activity

A study examining the antimicrobial properties of phenolic compounds indicated that derivatives with fluorine substitutions often exhibit enhanced activity against bacterial strains. The difluorophenyl structure may contribute to increased lipophilicity and membrane penetration .

Antiparasitic Activity

Research into related compounds has shown promising results against Plasmodium species (malaria). For instance, modifications in the chemical structure can lead to improved efficacy against malaria parasites by enhancing solubility and metabolic stability . The incorporation of polar functionalities has been linked to improved aqueous solubility and bioavailability.

Enzyme Inhibition

The dioxaborolane moiety is known for its ability to form reversible covalent bonds with enzymes. This property is particularly relevant in drug design targeting enzymes like N-myristoyltransferase in Trypanosoma brucei .

Case Studies

-

Case Study on Antimalarial Efficacy :

A study on dihydroquinazolinone derivatives indicated that structural modifications significantly affected their activity against malaria parasites. The findings suggest that similar modifications in (3,5-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)methanol could yield potent antimalarial agents . -

Case Study on Antimicrobial Properties :

Research focusing on phenolic compounds demonstrated that the introduction of fluorine atoms enhances antimicrobial activity against Gram-positive bacteria. This aligns with findings from studies on related difluorophenolic compounds .

Q & A

Q. Table 1: Comparative Spectroscopic Data for Boronic Esters

| Compound | 11B NMR (ppm) | B–O IR (cm⁻¹) | Source |

|---|---|---|---|

| Analogous dioxaborolane phenol | 28.5 | 1320 | |

| Difluorobenzyl alcohol derivative | 30.1 | 1335 |

Advanced: How does steric hindrance from the tetramethyl dioxaborolane group influence Suzuki-Miyaura coupling efficiency?

Methodological Answer:

- Experimental Design :

- Key Findings :

- Steric bulk reduces reaction rates but improves regioselectivity.

- Electron-withdrawing fluorine substituents stabilize the boronate intermediate, counteracting steric effects .

Q. Table 2: Coupling Efficiency Under Different Conditions

| Catalyst System | Solvent | Yield (%) | Byproducts | Reference |

|---|---|---|---|---|

| PdCl2(dppf)/SPhos | Toluene | 78 | <5% | |

| Pd(PPh3)4 | DMF | 45 | 20% |

Basic: How can researchers resolve discrepancies in reported melting points for similar boronic esters?

Methodological Answer:

- Purity Analysis : Use HPLC (>95% purity) to rule out impurities affecting thermal properties .

- Polymorphism Screening : Perform X-ray crystallography (e.g., single-crystal studies in ) to identify stable polymorphs .

- Measurement Calibration : Validate DSC/melting point apparatus with standard references (e.g., benzoic acid) .

Example : reports mp = 112–117°C for a related compound, while lists 96.5–98.2°C. Differences may arise from solvent residues or polymorphic forms.

Advanced: What computational methods validate the electronic effects of fluorine substituents on boronate stability?

Methodological Answer:

- DFT Calculations :

- Optimize geometry using B3LYP/6-31G(d) to model fluorine’s electron-withdrawing effects .

- Calculate Fukui indices to predict nucleophilic/electrophilic sites .

- Experimental Correlation :

Q. Table 3: Calculated vs. Experimental Reactivity Parameters

| Parameter | DFT Value | Experimental Value | Source |

|---|---|---|---|

| B–O Bond Length (Å) | 1.38 | 1.36 (X-ray) | |

| Fukui Electrophilicity | 0.12 | N/A |

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

Advanced: How can researchers integrate this compound into a theoretical framework for drug discovery?

Methodological Answer:

- Conceptual Linkage :

- Experimental Validation :

- Conduct in vitro assays (e.g., plasma stability, LogP measurements) .

Key Reference : emphasizes aligning synthesis goals with theoretical models (e.g., QSAR for fluorine-containing drugs).

Basic: What chromatographic techniques purify this compound effectively?

Methodological Answer:

- Flash Chromatography : Use silica gel with hexane/EtOAc gradients (monitor by TLC, Rf ~0.3) .

- Recrystallization : Optimize solvent pairs (e.g., dichloromethane/hexane) for high-purity crystals .

Advanced: How do temperature and pH affect the hydrolysis kinetics of the dioxaborolane group?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.